6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one

CAS No.: 70639-82-6

Cat. No.: VC2337451

Molecular Formula: C11H10BrNO2

Molecular Weight: 268.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70639-82-6 |

|---|---|

| Molecular Formula | C11H10BrNO2 |

| Molecular Weight | 268.11 g/mol |

| IUPAC Name | 6-(2-bromoacetyl)-3,4-dihydro-1H-quinolin-2-one |

| Standard InChI | InChI=1S/C11H10BrNO2/c12-6-10(14)8-1-3-9-7(5-8)2-4-11(15)13-9/h1,3,5H,2,4,6H2,(H,13,15) |

| Standard InChI Key | CCMOBQFBGOEGEN-UHFFFAOYSA-N |

| SMILES | C1CC(=O)NC2=C1C=C(C=C2)C(=O)CBr |

| Canonical SMILES | C1CC(=O)NC2=C1C=C(C=C2)C(=O)CBr |

Introduction

Chemical Structure and Identification

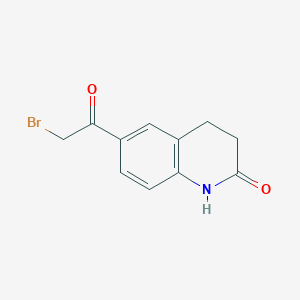

6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one is a heterocyclic organic compound characterized by a dihydroquinolinone core structure with a bromoacetyl substituent at the 6-position. This compound belongs to the broader class of quinolinone derivatives, which are important structural motifs in medicinal chemistry and organic synthesis.

Basic Identification Parameters

The compound is uniquely identified through several standardized parameters, as detailed in the following table:

| Parameter | Value |

|---|---|

| CAS Number | 70639-82-6 |

| Molecular Formula | C₁₁H₁₀BrNO₂ |

| Molecular Weight | 268.11 g/mol |

| IUPAC Name | 6-(2-bromoacetyl)-3,4-dihydro-1H-quinolin-2-one |

| PubChem Compound ID | 2756837 |

| Representation | Value |

|---|---|

| Standard InChI | InChI=1S/C11H10BrNO2/c12-6-10(14)8-1-3-9-7(5-8)2-4-11(15)13-9/h1,3,5H,2,4,6H2,(H,13,15) |

| Standard InChIKey | CCMOBQFBGOEGEN-UHFFFAOYSA-N |

| SMILES | C1CC(=O)NC2=C1C=C(C=C2)C(=O)CBr |

These representations allow for consistent digital identification and structural analysis across chemical databases and computational tools.

Physicochemical Properties

Understanding the physicochemical properties of 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one is essential for predicting its behavior in various chemical environments and determining its potential applications in synthetic chemistry.

Physical Properties

The compound exhibits specific physical characteristics that influence its handling, storage, and application in laboratory settings:

| Property | Value |

|---|---|

| Physical Appearance | Solid |

| Purity (Commercial) | 95% |

| xlogP | 1.86 |

| Heavy Atoms | 15 |

| Rotatable Bonds | 2 |

| H-Bond Donors | 1 |

| H-Bond Acceptors | 3 |

| Net Charge | 0 |

| Topological Polar Surface Area (tPSA) | 46 Ų |

These properties indicate moderate lipophilicity and limited hydrogen bonding capability, which influences its solubility profile and potential for membrane permeation .

Desolvation Parameters

The desolvation parameters provide insights into how the compound interacts with solvent environments:

| Parameter | Value |

|---|---|

| Apolar Desolvation (kcal/mol) | -1.12 |

| Polar Desolvation (kcal/mol) | -11.29 |

These values suggest that the compound's interactions with polar solvents are energetically more significant than those with apolar solvents, which has implications for its solubility behavior and potential extraction methods .

Synthetic Applications and Reactivity

The presence of a bromoacetyl group makes 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one particularly valuable in organic synthesis. This functional group serves as an excellent point for further chemical modifications through various reaction pathways.

Nucleophilic Substitution Reactions

The bromoacetyl group is highly amenable to nucleophilic substitution reactions, making this compound a versatile intermediate in the synthesis of more complex structures. The bromine atom acts as a good leaving group, allowing for substitution with various nucleophiles such as amines, thiols, and alcohols.

This reactivity pattern enables the compound to serve as a building block for the creation of diverse chemical libraries, particularly those containing heterocyclic compounds with potential biological activity. The nucleophilic substitution reactions typically proceed under mild conditions, making them practical for laboratory and industrial applications.

Comparison with Related Compounds

While focusing specifically on 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one, it is informative to briefly note its structural similarity to other quinolinone derivatives. The reactive nature of the bromoacetyl group distinguishes it from simpler quinolinone compounds, such as 6-Bromo-3,4-dihydro-1H-quinolin-2-one, which lacks the acetyl functionality and thus offers different reactivity profiles.

The core dihydroquinolinone structure is maintained across these related compounds, providing a common scaffold that can be diversely functionalized to access a wide range of derivatives with potential applications in medicinal chemistry and materials science .

Analytical Considerations

The analysis and characterization of 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one require specific analytical techniques to confirm its identity and assess its purity.

Spectroscopic Identification

Spectroscopic methods provide valuable information about the compound's structure and purity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum would show characteristic signals for the methylene protons of the bromoacetyl group, the ring methylene protons, and the aromatic protons of the quinolinone core.

-

Infrared (IR) Spectroscopy: Expected to show characteristic absorption bands for the ketone carbonyl (approximately 1700 cm⁻¹), the amide carbonyl (approximately 1650 cm⁻¹), and the carbon-bromine bond (approximately 600-800 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak would be expected at m/z 268 and 270 (due to the isotope pattern of bromine), with fragmentation patterns reflecting the loss of bromine and other structural features.

These spectroscopic techniques, used in combination, provide comprehensive structural verification of the compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume